molecular formula C11H9F5O2 B7993064 4-Ethoxyphenyl perfluoroethyl ketone CAS No. 115466-97-2

4-Ethoxyphenyl perfluoroethyl ketone

Cat. No.: B7993064
CAS No.: 115466-97-2
M. Wt: 268.18 g/mol
InChI Key: QDRZLSLQHKCKRU-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl perfluoroethyl ketone is a chemical compound classified as a polyfluoroalkyl ketone, designed for research applications. Within biochemical research, polyfluoroalkyl ketones are recognized as potent and selective inhibitors of enzymes from the phospholipase A2 (PLA2) superfamily, particularly the calcium-independent GVIA iPLA2. These enzymes play critical homeostatic and signaling roles in basal cell metabolism, and their inhibition is a subject of interest in studying neurological disorders and other pathological conditions. The pentafluoroethyl ketone moiety, in particular, is associated with enhanced inhibitory potency and selectivity for the GVIA iPLA2 enzyme compared to trifluoromethyl ketone analogues. Researchers utilize this class of compounds to elucidate the specific biological roles of iPLA2 in various cell types and disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-2-18-8-5-3-7(4-6-8)9(17)10(12,13)11(14,15)16/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRZLSLQHKCKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219016
Record name 1-(4-Ethoxyphenyl)-2,2,3,3,3-pentafluoro-1-propanone
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Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115466-97-2
Record name 1-(4-Ethoxyphenyl)-2,2,3,3,3-pentafluoro-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115466-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethoxyphenyl)-2,2,3,3,3-pentafluoro-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Ethoxyphenyl Perfluoroethyl Ketone and Analogues

Acylation-Based Synthetic Approaches

Acylation reactions represent a classical and direct pathway for the formation of aryl ketones. These methods involve the introduction of an acyl group onto an aromatic ring. For the synthesis of 4-Ethoxyphenyl perfluoroethyl ketone, this entails the use of a perfluoroethyl acylating agent and an ethoxybenzene substrate.

Acylation of Aromatic Substrates: Direct and Friedel-Crafts Routes

The Friedel-Crafts acylation is a cornerstone of organic synthesis for producing aromatic ketones. researchgate.net The reaction involves an electrophilic aromatic substitution where an acyl group is installed on an aromatic ring, such as ethoxybenzene. researchgate.netkhanacademy.org The process is typically catalyzed by a strong Lewis acid, like aluminum chloride (AlCl₃), which activates the acylating agent. google.com

For the synthesis of this compound, the reaction would involve treating ethoxybenzene with a perfluoroethyl acylating agent, such as perfluoropropionyl chloride or perfluoropropionic anhydride (B1165640). The ethoxy group is an activating, ortho-, para-director, meaning the perfluoroethyl ketone group will be directed primarily to the para position (position 4), yielding the desired product. The general mechanism begins with the Lewis acid catalyst coordinating to the acylating agent, which generates a highly electrophilic acylium ion. semanticscholar.org This acylium ion is then attacked by the electron-rich ethoxybenzene ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final ketone product. youtube.com

Key to this method is the choice of catalyst and reaction conditions. While AlCl₃ is common, other Lewis acids like FeCl₃, BF₃, and ZnCl₂ can also be employed. google.com The reaction deactivates the aromatic ring upon acylation, which conveniently prevents further substitutions. youtube.com

Table 1: Representative Conditions for Friedel-Crafts Acylation

Aromatic Substrate Acylating Agent Lewis Acid Catalyst Solvent Typical Product
Ethoxybenzene Perfluoropropionyl chloride AlCl₃ Dichloromethane This compound
Anisole Perfluoropropionyl anhydride FeCl₃ Nitrobenzene 4-Methoxyphenyl perfluoroethyl ketone

Houben-Hoesch Reactions with Fluoro-Substituted Nitriles

The Houben-Hoesch reaction is a variation of Friedel-Crafts acylation that uses a nitrile as the acylating agent precursor, which is particularly effective for highly activated, electron-rich aromatic compounds like phenols and their ethers. wikipedia.orgsynarchive.com The reaction is catalyzed by a combination of hydrogen chloride (HCl) and a Lewis acid. wikipedia.org

To synthesize this compound via this route, ethoxybenzene would be reacted with perfluoropropionitrile (CF₃CF₂CN). The mechanism involves the initial formation of a nitrilium ion from the nitrile and acid catalyst. wikipedia.orgnih.gov This electrophilic species is then attacked by the electron-rich aromatic ring. The resulting intermediate is a ketimine, which upon aqueous workup, hydrolyzes to form the final aryl ketone. wikipedia.orgnih.gov

The use of fluoro-substituted nitriles has been shown to be effective in Houben-Hoesch reactions, even with less activated aromatic compounds, when promoted by superacids like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov The electron-withdrawing fluorine atoms enhance the electrophilicity of the nitrilium ion intermediate, making the reaction more efficient. nih.gov This method provides a valuable alternative for synthesizing fluorinated ketones, especially for polyhydroxy or polyalkoxy aromatic substrates. synarchive.com

Table 2: Houben-Hoesch Reaction Parameters

Aromatic Substrate Fluoro-Substituted Nitrile Acid System Key Intermediate Final Product
Ethoxybenzene Perfluoropropionitrile HCl / ZnCl₂ Perfluoroethyl ketimine This compound
Resorcinol dimethyl ether Trifluoroacetonitrile CF₃SO₃H Trifluoromethyl ketimine 2,4-Dimethoxyphenyl trifluoromethyl ketone

Reactions of Organometallic Reagents with Fluoro-Substituted Nitriles

A versatile method for ketone synthesis involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with nitriles. wikipedia.org To produce this compound, an organometallic reagent derived from 4-bromo- or 4-iodoethoxybenzene would be reacted with perfluoropropionitrile.

The mechanism proceeds via nucleophilic addition. The highly nucleophilic carbon of the organometallic reagent (e.g., 4-ethoxyphenylmagnesium bromide or 4-ethoxyphenyllithium) attacks the electrophilic carbon of the nitrile group. chemohollic.comyoutube.com This addition forms an intermediate imine salt. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired ketone. chemohollic.com A key advantage of this method is that the reaction stops at the ketone stage because the intermediate imine salt is unreactive towards a second equivalent of the organometallic reagent. wikipedia.org

Organolithium reagents are often preferred over Grignard reagents for their higher reactivity, especially with hindered substrates. chemohollic.commasterorganicchemistry.com Studies have shown that fluoro-substituted aliphatic nitriles react efficiently with various organometallic reagents, providing a reliable route to fluoro-substituted ketones. nih.gov

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry increasingly relies on transition metal catalysis to form carbon-carbon bonds with high efficiency and functional group tolerance. Palladium and copper catalysts are at the forefront of these methodologies for preparing fluorinated aryl ketones.

Palladium-Catalyzed Synthesis from Perfluoroalkanecarboxylates

Palladium-catalyzed cross-coupling reactions provide a powerful means for the synthesis of aryl ketones. One such approach involves the coupling of arylboronic acids with carboxylic acids or their derivatives. koreascience.kr For the synthesis of this compound, this could involve a reaction between 4-ethoxyphenylboronic acid and a perfluoroalkanecarboxylate derivative.

The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, although alternative pathways starting from arylboronic acids exist. In a Suzuki-type coupling, the arylboronic acid undergoes transmetalation with a palladium(II) species. The resulting organopalladium intermediate can then react with an activated carboxylate, such as an acid anhydride or ester, often generated in situ. Reductive elimination from the palladium complex then yields the aryl ketone and regenerates the Pd(0) catalyst. While direct coupling with carboxylates can be challenging, activating agents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) have been successfully used to facilitate the palladium-catalyzed synthesis of aryl ketones from carboxylic acids and arylboronic acids. koreascience.kr

Copper-Mediated Fluoroacylation with Acyl Chlorides

Copper-catalyzed or mediated reactions have emerged as a cost-effective and efficient alternative for fluoroalkylation and acylation reactions. nih.govbohrium.com The synthesis of this compound can be envisioned through a copper-mediated cross-coupling of an organometallic derivative of ethoxybenzene (e.g., a boronic acid) with a perfluoroacyl chloride.

For instance, a copper-mediated reaction could involve an arylboronic acid as the nucleophilic partner. nih.govrsc.org The mechanism is thought to involve a transmetalation step where the aryl group from the boronic acid is transferred to a copper complex. This copper-aryl species then reacts with the perfluoroacyl chloride. The final ketone product is formed through a reductive elimination-type process. These reactions often proceed under mild conditions and show good tolerance for a variety of functional groups. rsc.org The use of specific ligands can be crucial in facilitating the catalytic cycle and improving reaction yields and selectivity. nih.govresearchgate.net

Table 3: Comparison of Transition Metal-Catalyzed Methods

Method Metal Catalyst Aryl Source Acyl Source Key Features
Palladium-Catalyzed Coupling Palladium (e.g., Pd(PPh₃)₄) 4-Ethoxyphenylboronic acid Perfluoropropionic acid (with activator) High functional group tolerance; requires activating agent for carboxylic acid.

Table of Compounds

Compound Name
This compound
Aluminum chloride
Ethoxybenzene
Perfluoropropionyl chloride
Perfluoropropionic anhydride
Ferric chloride
Boron trifluoride
Zinc chloride
Titanium tetrachloride
Anisole
4-Methoxyphenyl perfluoroethyl ketone
Phenetole
Perfluorobutyryl chloride
4-Ethoxyphenyl perfluoropropyl ketone
Perfluoropropionitrile
Hydrogen chloride
4-ethoxyphenylmagnesium bromide
4-ethoxyphenyllithium
Trifluoromethanesulfonic acid
Resorcinol dimethyl ether
Trifluoroacetonitrile
2,4-Dimethoxyphenyl trifluoromethyl ketone
Phloroglucinol
Pentafluorobenzonitrile
2,4,6-Trihydroxyphenyl pentafluorophenyl ketone
4-Ethoxyphenylboronic acid
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

Nickel-Catalyzed Reductive Coupling and C(sp3)–F Bond Activation

Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of ketones. nih.gov These methods often utilize readily available starting materials like amines and carboxylic acids, which are transformed into more reactive species in situ. nih.gov For instance, a nickel terpyridine catalyst can effectively couple N-alkyl pyridinium (B92312) salts with carboxylic acid fluorides or 2-pyridyl esters under reducing conditions provided by manganese metal. nih.gov This approach is noted for its broad substrate scope and tolerance of various functional groups, making it suitable for the synthesis of complex ketones. nih.gov

While direct nickel-catalyzed coupling involving the activation of robust C(sp3)–F bonds for ketone synthesis is challenging, the field of C–F activation is rapidly advancing. The inherent strength of the C–F bond necessitates specific strategies for its cleavage. osaka-u.ac.jp These strategies often involve the use of strong reductants, Lewis acid activation, or the transient generation of a more reactive fluoroalkene intermediate. osaka-u.ac.jp Recent developments have shown that selective C–F bond activation can be achieved through radical pathways, for example, using Lewis base-boryl radicals which can abstract a fluorine atom to generate an alkyl radical. chemrxiv.org Although not yet a standard method for direct ketone synthesis, the ongoing progress in catalytic C–F bond activation holds promise for future, more direct routes to perfluoroalkyl ketones from fluorinated precursors.

Radical and Photoredox-Mediated Synthetic Routes

Radical and photoredox catalysis have emerged as mild and efficient platforms for constructing complex molecules, including fluoroalkyl ketones. These methods leverage light energy to initiate reactions that are often difficult to achieve through traditional thermal methods.

A notable strategy for preparing α-perfluoroalkyl ketones involves the formal hydroperfluoroalkylation of α,β-unsaturated ketones (enones). acs.orgnih.gov This transformation is achieved through a two-step, one-pot process under mild conditions. acs.orgnih.gov

Conjugate Hydroboration : The α,β-unsaturated ketone undergoes a 1,4-hydroboration reaction with a reagent like catecholborane. This step proceeds without a transition metal catalyst and generates a boron enolate intermediate in situ. acs.orgnih.gov

Radical Perfluoroalkylation : The generated boron enolate is then treated with a perfluoroalkyl iodide under blue LED irradiation. This initiates a radical process where the perfluoroalkyl radical is formed and attacks the α-position of the enolate, yielding the final α-perfluoroalkyl ketone. acs.orgnih.gov

This method is highly efficient and avoids harsh reagents, proceeding at room temperature. acs.org The reactivity of the enone substrate is a key factor, with the carbonyl group activating the adjacent double bond for nucleophilic attack. wikipedia.org

The use of visible light is central to many modern fluoroalkylation reactions, offering an environmentally friendly alternative to methods requiring metal catalysts that can carry risks of toxicity. nih.gov Light can be used to generate reactive radical species from stable precursors. In the context of ketone synthesis, visible light is crucial for the radical perfluoroalkylation step in the formal hydroperfluoroalkylation of enones, as described above. acs.orgnih.gov The energy from blue LEDs is sufficient to initiate the radical chain reaction involving the perfluoroalkyl iodide, leading to the formation of the C–C bond. acs.org This highlights how light can be harnessed to drive specific, targeted transformations in the synthesis of complex fluorinated molecules. nih.gov

A powerful dual-catalytic system combines a visible-light photoredox catalyst (often an iridium or ruthenium complex) with a nickel cross-coupling catalyst. nih.govnih.gov This synergistic approach enables the formation of challenging bonds under exceptionally mild conditions. nih.gov It has been successfully applied to the synthesis of unsymmetrical alkyl ketones by coupling acyl chlorides with potassium alkyltrifluoroborates. organic-chemistry.orgfigshare.com

The general mechanism proceeds as follows:

The photoredox catalyst, upon absorbing visible light, becomes excited and engages in a single-electron transfer (SET) with a substrate, such as an alkyltrifluoroborate, to generate an alkyl radical. nih.gov

This radical is captured by a low-valent nickel complex.

The resulting alkyl-nickel species then undergoes reductive elimination with an acyl electrophile (derived from an acyl chloride or an activated imide), forming the ketone product and regenerating the nickel catalyst. nih.govfigshare.com

This method circumvents the need for reactive and often unstable organometallic nucleophiles and demonstrates high functional group tolerance at ambient temperatures. nih.govorganic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis in Perfluoroalkyl Ketone Synthesis

N-Heterocyclic Carbene (NHC) organocatalysis provides a unique, metal-free strategy for assembling α-aryl β-perfluoroalkyl ketones from simple precursors like alkenes, aldehydes, and perfluoroalkyl reagents. nih.govrsc.org This biomimetic approach offers excellent flexibility and functional group compatibility. rsc.org

The catalytic cycle is initiated by the reaction of the NHC with an aldehyde to form a nucleophilic Breslow intermediate. rsc.orgresearchgate.net This intermediate is a potent single-electron donor and reduces a perfluoroalkyl halide (e.g., perfluorobutyl iodide) to generate a perfluoroalkyl radical and an acyl radical cation equivalent. rsc.org The perfluoroalkyl radical adds to an electron-rich alkene, and the resulting carbon-centered radical recombines with the acyl radical equivalent to form the final ketone product after regeneration of the NHC catalyst. rsc.orgsci-hub.cat

This multicomponent reaction allows for the efficient construction of structurally diverse perfluorinated ketones. sci-hub.cat

Table 1: Examples of NHC-Catalyzed Synthesis of Perfluoroalkyl Ketones

AldehydeAlkenePerfluoroalkyl ReagentYield (%)Reference
Benzaldehyde2-VinylnaphthalenePerfluorobutyl iodide76 rsc.orgsci-hub.cat
4-MethoxybenzaldehydeStyrenePerfluorohexyl iodide71 sci-hub.cat
3-Methoxybenzaldehyde2-VinylnaphthalenePerfluorobutyl iodide65 rsc.org
4-ChlorobenzaldehydeStyrenePerfluoroethyl iodide56 sci-hub.cat

Defluorinative Transformations for Functional Group Introduction

While methods to construct perfluoroalkyl ketones are crucial, subsequent transformations of the highly stable perfluoroalkyl group can unlock access to a wider range of functionalized molecules. The selective activation and replacement of a single fluorine atom in a perfluoroalkyl ketone is a significant challenge due to the strength of C–F bonds. nih.govacs.org

A recently developed method achieves the selective monodefluorinative halogenation (chlorination, bromination, iodination) of perfluoroalkyl ketones using a rationally designed organophosphorus reagent. nih.govacs.org This process operates under mild, metal-free conditions and relies on an interrupted Perkow-type reaction. The phosphorus reagent selectively attacks the carbonyl oxygen, facilitating the cleavage of an adjacent C–F bond and its replacement with a C-halogen bond. nih.gov This transformation converts a robust trifluoromethyl or pentafluoroethyl ketone into a more synthetically versatile α-halodifluoromethyl or α-halotetrafluoroethyl ketone, respectively. nih.govacs.org The resulting products contain two orthogonal reactive sites—the ketone carbonyl and the new carbon-halogen bond—enabling further structural diversification. nih.gov This strategy is particularly valuable as it avoids overdefluorination, a common problem in C–F activation chemistry. nih.govacs.org

Table 2: Defluorinative Halogenation of Perfluoroalkyl Ketones

SubstrateReagentProductYield (%)Reference
α,α,α-TrifluoroacetophenoneP(NEt₂)₂Ph, NCSα-Chloro-α,α-difluoroacetophenone85 nih.govacs.org
α,α,α-TrifluoroacetophenoneP(NEt₂)₂Ph, NBSα-Bromo-α,α-difluoroacetophenone88 nih.govacs.org
α,α,α-TrifluoroacetophenoneP(NEt₂)₂Ph, NISα-Iodo-α,α-difluoroacetophenone78 nih.govacs.org
4'-Bromo-α,α,α-trifluoroacetophenoneP(NEt₂)₂Ph, NCS4'-Bromo-α-chloro-α,α-difluoroacetophenone81 nih.govacs.org

Organophosphorus-Mediated Selective C–F Bond Activation

The activation and functionalization of carbon-fluorine (C–F) bonds are notoriously challenging due to their high bond dissociation energy. organic-chemistry.orgnih.gov Traditional methods often lead to over-defluorination or are incompatible with sensitive functional groups. organic-chemistry.org A significant advancement in this area is the use of rationally designed organophosphorus reagents to achieve mild and selective manipulation of a single C–F bond in perfluoroalkyl ketones. organic-chemistry.orgnih.govresearchgate.net

This methodology is centered on an "interrupted Perkow-type reaction". organic-chemistry.orgresearchgate.net In the classic Perkow reaction, an α-haloketone reacts with a trialkyl phosphite, but the process for α-fluoro ketones is difficult. organic-chemistry.org To overcome this, a more electron-donating aminophosphorus reagent is utilized, which promotes the nucleofugal dissociation of the fluoride (B91410) ion. organic-chemistry.org This approach successfully prevents common side reactions and facilitates the effective formation of an O-phosphorus perfluoroenolate species. organic-chemistry.org

The reaction proceeds via a metal-free, single-operation process that transforms one C–F bond in a perfluoroalkyl ketone into a more reactive and synthetically versatile C-X bond (where X is a halogen). organic-chemistry.orgresearchgate.net The process is highly selective, achieving monodefluorination without undesirable self-aldol reactions or β-fluoride elimination. researchgate.net Density Functional Theory (DFT) calculations have confirmed that a favorable interaction between phosphorus and fluorine is the crucial factor driving the reaction, from both a thermodynamic and kinetic standpoint. organic-chemistry.orgnih.govchemrxiv.org

While a broad range of perfluoroalkyl ketones are suitable substrates, the electronic nature of the aryl substituent plays a role. For instance, an electron-rich substrate containing a p-methoxy group, which is analogous to the p-ethoxy group in this compound, was observed to undergo a slower defluorination reaction compared to electron-deficient counterparts. organic-chemistry.orgresearchgate.net

Table 1: Organophosphorus-Mediated Defluorinative Chlorination of Various Perfluoroalkyl Ketones

Substrate (Analogue)Aryl SubstituentProductYield (%)Observation
p-Trifluoromethylphenyl Perfluoroethyl Ketonep-CF3 (Electron-Deficient)α-Chloro-p-trifluoromethylphenyl Perfluoroethyl Ketone91High reactivity and yield.
p-Bromophenyl Perfluoroethyl Ketonep-Br (Electron-Deficient)α-Chloro-p-bromophenyl Perfluoroethyl Ketone81Demonstrates tolerance for halogen substituents incompatible with other methods. researchgate.net
p-Methoxyphenyl Perfluoroethyl Ketonep-OCH3 (Electron-Rich)N/AN/ADefluorination was slow; an aldol-type reaction was observed instead under the tested conditions. organic-chemistry.orgresearchgate.net

Strategic Halogenation and Protonation Pathways

The O-phosphorus perfluoroenolate intermediate generated from the C–F activation step is a versatile nucleophile. Its synthetic utility is demonstrated by its reaction with various electrophiles, leading to either halogenated or protonated products in a single operation. organic-chemistry.orgresearchgate.net

Halogenation Pathway: The enolate reacts efficiently with different electrophilic halogenating reagents. This allows for the selective and monofunctionalization of the α-position to yield valuable α-haloperfluoroketones. organic-chemistry.org These products are powerful building blocks as they possess two reactive sites with distinct properties. organic-chemistry.orgnih.gov

Chlorination: Achieved using reagents like hexachloroethane.

Bromination: Accomplished with reagents such as 1,2-dibromotetrachloroethane.

Iodination: Performed using iodine (I₂).

Protonation Pathway: In certain cases, particularly with alkyl ketone substrates, α-protonation can compete with or dominate over halogenation. researchgate.net This alternative pathway can be strategically favored by introducing a proton source. The addition of water to the reaction mixture after the initial C–F activation step successfully traps the enolate to afford the α-hydro-perfluoroalkyl ketone in good yield. researchgate.net This transformation was also demonstrated to be feasible, albeit with moderate efficiency, for aryl ketone substrates. researchgate.net

Table 2: Functionalization of the O-Phosphorus Perfluoroenolate Intermediate

PathwayReagent/ElectrophileProduct TypeExample Yield (%)
ChlorinationHexachloroethaneα-Chloro-perfluoroalkyl ketone90
Bromination1,2-Dibromotetrachloroethaneα-Bromo-perfluoroalkyl ketone92
IodinationIodine (I₂)α-Iodo-perfluoroalkyl ketone80
ProtonationWater (H₂O)α-Hydro-perfluoroalkyl ketone71

Multicomponent and Cascade Reactions

Multicomponent and cascade reactions are highly efficient processes that allow for the construction of complex molecular architectures from simple precursors in a single pot, minimizing waste and operational steps.

Synthesis of Polyfluoroalkylated N-Arylpyridinium Compounds

The synthesis of N-arylpyridinium compounds often involves the reaction of a pyridine (B92270) with a suitable arylating agent. However, a direct multicomponent or cascade reaction pathway for the synthesis of polyfluoroalkylated N-arylpyridinium compounds specifically from a perfluoroalkyl ketone like this compound is not widely documented in the surveyed chemical literature.

Related transformations have been reported, such as a method for synthesizing N-vinyl-substituted pyridin-2(1H)-ones from various ketones and 2-fluoropyridine. This reaction proceeds by activating the ketone with trifluoromethanesulfonic anhydride (Tf₂O), which is then trapped by the pyridine, ultimately forming a pyridone structure after basic workup, rather than a pyridinium salt.

Mechanistic Investigations and Reactivity Profiles of Aryl Perfluoroalkyl Ketones

Electrophilic Character of the Carbonyl Moiety

The carbonyl group (C=O) in 4-Ethoxyphenyl perfluoroethyl ketone is characterized by a significant partial positive charge on the carbon atom, making it a potent electrophile. This electrophilicity is substantially amplified by the presence of the adjacent perfluoroethyl group (-CF2CF3). The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect, which polarizes the C=O bond to a greater extent than in non-fluorinated ketones. libretexts.org This heightened positive character on the carbonyl carbon renders it highly susceptible to attack by nucleophiles. libretexts.org

Theoretical investigations using methods like Density Functional Theory (DFT) provide quantitative insights into this electronic feature. nih.govnih.gov Such studies analyze parameters like the electrophilicity index (ω) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower LUMO energy signifies a greater propensity for accepting electrons from a nucleophile. For perfluoroalkyl ketones, the LUMO is significantly lowered due to the electron-withdrawing nature of the fluoroalkyl group, correlating to enhanced reactivity. nih.gov Computational analyses have demonstrated that electrostatic interactions, rather than just frontier molecular orbital interactions, are the primary drivers of electrophilicity in carbonyl compounds. nih.govru.nl

Experimental observations corroborate this high electrophilicity. For instance, many fluorinated ketones readily form stable hydrates in the presence of water, a reaction that is often unfavorable for their non-fluorinated counterparts. sapub.orgresearchgate.net This tendency is a direct result of the electron-deficient carbonyl carbon, which is stabilized by the addition of a nucleophile like water. sapub.orgresearchgate.net While the 4-ethoxy group on the phenyl ring is electron-donating and might slightly counteract this effect, the overwhelming inductive pull of the perfluoroethyl group ensures the carbonyl carbon remains a highly reactive electrophilic center. libretexts.org

Nucleophilic Addition Reactions

The pronounced electrophilic nature of the carbonyl carbon in this compound makes it a focal point for a variety of nucleophilic addition reactions. These reactions are fundamental to the synthetic utility of this class of compounds.

The reduction of the carbonyl group to a secondary alcohol is a common transformation, readily achieved using complex metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). ucalgary.calibretexts.org These reagents act as a source of the hydride ion (H⁻). ucalgary.ca

The mechanism proceeds via a two-step process:

Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgdalalinstitute.com In many cases, the metal cation (e.g., Li⁺) coordinates to the carbonyl oxygen, further increasing the carbon's electrophilicity. dalalinstitute.com

Protonation: The resulting alkoxide intermediate is then protonated during an aqueous or acidic workup step to yield the final secondary alcohol product. ucalgary.calibretexts.org

Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride and will reduce a wider range of functional groups. libretexts.orgmasterorganicchemistry.com The choice of reagent can be critical for selectivity in molecules with multiple reducible groups. libretexts.orgnih.gov

Table 1: Common Hydride Reagents for Ketone Reduction

ReagentFormulaReactivityTypical Solvent
Sodium BorohydrideNaBH₄ModerateAlcohols (e.g., Methanol, Ethanol)
Lithium Aluminum HydrideLiAlH₄HighEthers (e.g., Diethyl ether, THF)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon-based nucleophiles that readily add to the carbonyl group of this compound. libretexts.orgyoutube.com This reaction is a cornerstone of C-C bond formation and provides access to tertiary alcohols. youtube.com

The mechanism is analogous to hydride reduction, involving the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. libretexts.orgyoutube.com This forms a magnesium or lithium alkoxide intermediate, which is subsequently protonated in a workup step to afford the tertiary alcohol. youtube.comyoutube.com Given the high reactivity of both the fluorinated ketone and the organometallic reagent, these reactions are typically conducted at low temperatures to minimize side reactions. libretexts.org The ketone's high reactivity generally favors the desired 1,2-addition to the carbonyl group. youtube.comlibretexts.org

The addition of a cyanide ion (CN⁻) to this compound results in the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon. libretexts.orgchemguide.co.ukchemguide.co.uk This reaction is a valuable method for extending the carbon skeleton of a molecule. libretexts.org

For safety reasons, the reaction is typically not performed with hydrogen cyanide gas. chemguide.co.ukchemguide.co.uk Instead, a mixture of sodium or potassium cyanide with a weak acid is used, which generates HCN in situ while maintaining a supply of the nucleophilic cyanide ion needed to initiate the reaction. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of CN⁻ on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by HCN or another proton source. libretexts.orglibretexts.org

The resulting cyanohydrins are versatile synthetic intermediates. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org

Singlet nucleophilic carbenes, such as N-heterocyclic carbenes (NHCs), are potent nucleophiles that can be trapped by highly electrophilic ketones. nih.govnih.gov Research has shown that fluorinated ketones are sufficiently electrophilic to serve as effective trapping agents for these transient species. nih.govorganic-chemistry.orgmonash.eduunimelb.edu.au

The reaction involves the 1,2-carbonyl addition of the singlet nucleophilic carbene to the ketone. nih.govorganic-chemistry.org This process, which can be initiated by visible light, leads to the formation of benzoin-type products, specifically fluorinated tertiary alcohol derivatives. nih.govorganic-chemistry.orgresearchgate.net This catalyst- and additive-free photochemical strategy highlights a less common reactivity mode for nucleophilic carbenes and expands their synthetic utility. organic-chemistry.orgmonash.eduunimelb.edu.au The mechanism provides a pathway to valuable fluorinated molecules that are of interest in materials and pharmaceutical science. organic-chemistry.org

Activation and Functionalization of C(sp³)-F Bonds

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making C(sp³)-F bonds in the perfluoroethyl group generally unreactive. osaka-u.ac.jp However, the presence of multiple fluorine atoms can enable specific activation pathways, although these are often more challenging to achieve than reactions at the highly reactive carbonyl center. osaka-u.ac.jpnih.gov

Recent research has demonstrated that selective C(sp³)-F bond functionalization is possible. nih.gov For instance, methods using organophosphorus reagents can achieve a mild and selective monodefluorinative halogenation (replacement of one F with Cl, Br, or I). nih.gov This process proceeds through an interrupted Perkow-type reaction, avoiding over-defluorination. nih.gov DFT calculations have shown that a favorable interaction between phosphorus and fluorine is key to this transformation. nih.gov

Furthermore, transition-metal catalysis offers another avenue. While much work has focused on C(sp²)-F bonds, strategies for activating multiple C(sp³)-F bonds are emerging. nih.govresearchgate.net An unprecedented cobalt-promoted reaction of polyfluorinated ketones with nucleophiles has been shown to achieve a quadruple C(sp³)-F bond cleavage, leading to complex heterocyclic products. nih.gov These advanced methods, which can bypass the more kinetically favored carbonyl additions, open new avenues for the late-stage modification of fluorinated molecules. nih.govresearchgate.net

Cobalt-Promoted Quadruple C(sp³)-F Bonds Cleavage

The functionalization of inert C(sp³)–F bonds is a significant challenge in organic synthesis. Research has demonstrated that cobalt catalysis can facilitate the cleavage of multiple C(sp³)–F bonds in polyfluoroalkyl ketones. A study showcased a cobalt-promoted coupling-aromatization-cyclization reaction of polyfluorinated ketones with various nucleophiles. nih.gov This process involves a remarkable quadruple C(sp³)–F bond cleavage relay to form complex heterocyclic products. nih.gov

In a typical reaction, an α-polyfluoroalkyl ketone bearing an aryl group reacts with a nucleophile, such as a naphthalen-2-ol derivative, in the presence of a cobalt catalyst and a base like cesium carbonate (Cs₂CO₃). The reaction proceeds through a controlled and successive defluorination at heteronuclear centers. nih.gov While the study explored a variety of substituted aryl ketones, including those with electron-donating methoxy (B1213986) groups, the specific 4-ethoxyphenyl derivative was not explicitly detailed. nih.gov However, the tolerance of the reaction for different electronic groups on the phenyl ring suggests that this compound would likely be a viable substrate under similar conditions. nih.gov

Table 1: Cobalt-Promoted C-F Functionalization of Representative Polyfluoroalkyl Ketones

Aryl Group (Ar) in ArCOCF₂CF₃ Nucleophile Product Yield Reference
4-Methoxyphenyl 6-Methoxynaphthalen-2-ol 96% nih.gov
4-(Benzyloxy)phenyl 6-Methoxynaphthalen-2-ol 85% nih.gov
4-Methylphenyl 6-Methoxynaphthalen-2-ol 88% nih.gov

This table presents data for analogous compounds to illustrate the general reactivity.

Oxidative Addition to Transition Metal Complexes

Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex inserts into a covalent bond, increasing the metal's oxidation state and coordination number. The C–F bond, being the strongest single bond to carbon, presents a significant challenge for activation. However, methods for the selective activation of a single C–F bond in perfluoroalkyl ketones have been developed.

One approach involves the use of organophosphorus reagents to mediate the selective transformation of a C–F bond into a more synthetically versatile C-halogen bond. nih.gov This "interrupted Perkow-type reaction" utilizes the strong affinity between phosphorus and fluorine to drive the selective C-F activation of trifluoromethyl and pentafluoroethyl ketones. nih.gov While this specific methodology has not been reported for this compound, its success with other aryl pentafluoroethyl ketones indicates its potential applicability. The process involves the formation of an O-phosphorus perfluoroenolate species, avoiding traditional side reactions. nih.gov The general applicability of such transformations suggests that transition metal complexes could potentially engage in oxidative addition with the C-F bonds of the perfluoroethyl group in this compound, although specific studies are lacking.

Rearrangement Reactions of Aryl Ketones

Rearrangement reactions are a cornerstone of organic synthesis, allowing for significant structural modifications. However, the applicability of certain classic rearrangements is highly dependent on the substrate's functional groups.

Dakin Oxidation and its Mechanistic Relationship to Baeyer-Villiger Oxidation

The Dakin oxidation is a specific organic redox reaction that converts ortho- or para-hydroxylated phenyl aldehydes or ketones into benzenediols and a carboxylate. wikipedia.orgjk-sci.com The reaction requires the presence of a hydroxyl group on the aromatic ring, ortho or para to the carbonyl group, and proceeds in the presence of hydrogen peroxide in a basic medium. wikipedia.orgpharmaguideline.com

This compound is not a suitable substrate for the Dakin oxidation. The molecule possesses an ethoxy group (–OCH₂CH₃) at the para position, not a hydroxyl group (–OH). Therefore, it does not meet the fundamental substrate requirement for this transformation. The mechanism, which is closely related to the Baeyer-Villiger oxidation, involves the nucleophilic addition of a hydroperoxide ion to the carbonyl, followed by migration of the aryl group. wikipedia.org The presence of the hydroxyl group is essential for the subsequent steps of the reaction.

Fries Rearrangement of Phenolic Esters to Hydroxy Aryl Ketones

The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.combyjus.com This reaction involves the migration of an acyl group from the phenolic oxygen to the aryl ring, typically yielding ortho and para substituted products. wikipedia.orgbyjus.com

This reaction is fundamentally a method for the synthesis of hydroxy aryl ketones from phenolic esters. organic-chemistry.orgThis compound would not undergo a Fries rearrangement as it is already a ketone and lacks the necessary phenolic ester functionality. A plausible synthetic route to a related hydroxy aryl ketone, (4-hydroxyphenyl) perfluoroethyl ketone, could potentially involve the Fries rearrangement of phenyl perfluoropropanoate, followed by etherification to yield the ethoxy derivative, but the ketone itself is the product of such a sequence, not the reactant.

Cycloaddition and Ring-Forming Processes

Perfluoroalkyl ketones are valuable electrophiles in cycloaddition reactions due to the activation provided by the electron-withdrawing perfluoroalkyl group.

Concerted Asynchronous [2+2]-Cycloaddition in β-Lactone Synthesis

The synthesis of β-lactones containing perfluoroalkyl substituents has been achieved through an isothiourea-catalyzed reaction between perfluoroalkyl ketones and symmetric anhydrides. nih.govrsc.orgresearchgate.net This transformation is a formal [2+2] cycloaddition that proceeds with high diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net The reaction has been successfully applied to ketones with perfluoroethyl (C₂F₅) and perfluorobutyl (C₄F₉) groups. rsc.org

Table 2: Representative Synthesis of Perfluoroalkyl-Substituted β-Lactones

Ketone (R-CO-C₂F₅) Anhydride (B1165640) Diastereomeric Ratio (dr) Enantiomeric Ratio (er) Reference
Phenyl-CO-C₂F₅ Propionic Anhydride >95:5 99:1 researchgate.net
(4-MeO-Ph)-CO-C₂F₅ Propionic Anhydride >95:5 98:2 researchgate.net
(4-Cl-Ph)-CO-C₂F₅ Propionic Anhydride >95:5 99:1 researchgate.net

This table presents data for analogous compounds to illustrate the general reactivity, as the 4-ethoxyphenyl derivative was not explicitly tested in the cited study.

Mechanistic studies, including Density Functional Theory (DFT) computations and kinetic isotope effect (KIE) experiments, have been conducted to distinguish between a stepwise aldol-lactonization pathway and a concerted cycloaddition. The results favor a concerted asynchronous [2+2]-cycloaddition as the operative mechanism. nih.gov Although the specific use of this compound was not reported, the broad scope of the reaction with various aryl ketones suggests it would be a highly effective substrate in this transformation, yielding the corresponding enantioenriched β-lactone. rsc.orgresearchgate.net

Wittig Reaction for Alkene Formation

The Wittig reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes. numberanalytics.comwikipedia.orglibretexts.org This olefination process involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgyoutube.com The reaction's high degree of regioselectivity, where the double bond is formed at the exact location of the original carbonyl group, makes it a particularly valuable tool in the synthesis of complex molecules. libretexts.orgmnstate.edulibretexts.org

The general mechanism of the Wittig reaction commences with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.comyoutube.comyoutube.com Aryl perfluoroalkyl ketones, such as this compound, exhibit enhanced reactivity in this step. The strong electron-withdrawing nature of the perfluoroethyl group significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic addition.

This initial attack leads to the formation of a zwitterionic intermediate known as a betaine (B1666868). numberanalytics.comyoutube.com This betaine intermediate subsequently undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane. numberanalytics.commasterorganicchemistry.comorganic-chemistry.org There is ongoing research and discussion regarding the mechanism, with some studies suggesting a concerted [2+2] cycloaddition to directly form the oxaphosphetane, bypassing a distinct betaine intermediate, particularly under lithium-free conditions. wikipedia.orgorganic-chemistry.org

The driving force of the Wittig reaction is the decomposition of the oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org This irreversible step involves the cleavage of the carbon-phosphorus and carbon-oxygen bonds and the formation of a new carbon-carbon pi bond (the alkene) and a very stable phosphorus-oxygen double bond in the form of a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. youtube.commasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used. youtube.comorganic-chemistry.org

Non-stabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) are more reactive and typically lead to the formation of (Z)-alkenes. The reaction proceeds rapidly through a kinetically controlled pathway. organic-chemistry.org

Stabilized ylides (where the group is an electron-withdrawing group like an ester or ketone) are less reactive. These reactions are often reversible at the betaine/oxaphosphetane stage, allowing for thermodynamic control and leading predominantly to the formation of the more stable (E)-alkene. youtube.comorganic-chemistry.org

In the context of this compound, the reaction with various Wittig reagents would yield a range of fluorinated alkenes. The enhanced electrophilicity of the perfluoroalkyl-substituted carbonyl group facilitates the reaction even with less reactive, stabilized ylides.

The table below illustrates the expected products from the reaction of this compound with representative Wittig reagents.

Wittig ReagentReagent TypeExpected Alkene Product
Methylenetriphenylphosphorane (Ph₃P=CH₂)Non-stabilized1-(4-ethoxyphenyl)-1-(perfluoroethyl)-ethene
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)Non-stabilized(Z)-1-(4-ethoxyphenyl)-2-methyl-1-(perfluoroethyl)-propene
(Ethoxycarbonylmethylidene)triphenylphosphorane (Ph₃P=CHCO₂Et)Stabilized(E)-Ethyl 2-(4-ethoxyphenyl)-3-(perfluoroethyl)but-2-enoate

Derivatization Strategies for 4 Ethoxyphenyl Perfluoroethyl Ketone and Carbonyl Compounds

Hydrazone and Oxime Formation

The reaction of ketones with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to form oximes, are fundamental and widely used derivatization techniques in organic chemistry. These reactions involve the nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.

Hydrazone Formation: The general reaction for hydrazone formation from a ketone is as follows:

R(R')C=O + H₂NNH₂ → R(R')C=NNH₂ + H₂O

This reaction is often catalyzed by acid. The resulting hydrazones are typically stable, crystalline solids with sharp melting points, making them useful for the identification and characterization of the parent ketone. For analytical purposes, substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are frequently employed. The resulting 2,4-dinitrophenylhydrazones are brightly colored and can be readily analyzed by techniques like High-Performance Liquid Chromatography (HPLC). While this is a common method for carbonyl compounds, no studies have been found that specifically document the reaction of 4-Ethoxyphenyl perfluoroethyl ketone with hydrazine or its derivatives.

Oxime Formation: Similarly, ketones react with hydroxylamine to form oximes:

R(R')C=O + H₂NOH → R(R')C=NOH + H₂O

Oximes are also often crystalline solids and can exist as syn and anti geometric isomers if the R and R' groups on the ketone are different. nih.gov The formation of oximes is another classical method for the purification and characterization of ketones. nih.gov As with hydrazone formation, there is no specific literature detailing the synthesis of the oxime of this compound.

Amine-Based Reagents for Enhanced Detection

In modern analytical chemistry, particularly in the field of metabolomics and biomarker discovery, highly sensitive detection methods such as mass spectrometry (MS) are paramount. To enhance the ionization efficiency and detection sensitivity of carbonyl compounds, specialized derivatization reagents have been developed. These reagents often introduce a permanently charged group or a readily ionizable moiety into the analyte molecule.

Applications of 4-(2-(trimethylammonio)ethoxy)benzeneaminium halide (4-APC)

4-APC is a derivatization reagent designed for the sensitive detection of aldehydes by liquid chromatography-mass spectrometry (LC-MS). It reacts with aldehydes under very mild conditions to form stable, positively charged derivatives. axonmedchem.com A key feature of 4-APC is its selectivity for aldehydes over ketones, which would suggest limited to no reactivity with this compound under standard conditions. axonmedchem.com No published research has been found that investigates the potential reaction of 4-APC with fluorinated ketones.

Utilization of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA)

4-APEBA is another advanced derivatization agent developed for the analysis of carbonyl compounds. nih.govchemrxiv.org It offers broad specificity towards carbonyls, including both aldehydes and ketones. nih.govnih.gov The key advantages of 4-APEBA include the introduction of a permanent positive charge for enhanced MS detection and a bromine atom, which imparts a characteristic isotopic pattern that aids in the confident identification of derivatized compounds. nih.govchemrxiv.org

The general reaction scheme for the derivatization of a ketone with 4-APEBA is shown below:

R(R')C=O + 4-APEBA → [Derivatized Product]⁺

This derivatization has been successfully applied in mass spectrometry imaging to detect a wide range of carbonyl-containing metabolites directly from biological tissues. nih.govnih.gov While 4-APEBA has been shown to react with ketones, there are no specific studies in the literature that report its use for the derivatization of this compound or other perfluoroalkyl ketones.

On-Line and On-Fibre Derivatization Techniques

To streamline sample preparation and analysis, on-line and on-fibre derivatization techniques have been developed, particularly for the analysis of volatile and semi-volatile organic compounds from complex matrices like air. These methods often utilize solid-phase microextraction (SPME).

In a typical on-fibre derivatization process for carbonyl compounds, the SPME fibre is first coated with a derivatization reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The fibre is then exposed to the sample, and the carbonyl compounds are trapped and simultaneously derivatized on the fibre. The derivatized analytes are then thermally desorbed into a gas chromatograph for separation and detection. This technique has been shown to be effective for a range of aldehydes and ketones. copernicus.org

While on-line SPME derivatization is a powerful tool for the analysis of various ketones, there is no literature available that specifically describes its application to this compound.

The derivatization of ketones is a well-established field with a wide array of reagents and techniques available for their characterization and analysis. However, the chemical compound this compound remains largely uninvestigated in this context. The information presented in this article is based on general principles of ketone reactivity and the application of common derivatization strategies to other carbonyl compounds. Detailed research findings on the specific derivatization of this compound are not available in the current scientific literature. Future research is needed to explore the reactivity of this compound and to develop specific analytical methods for its detection and quantification.

Advanced Analytical Techniques for Structural Elucidation and Characterization

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By comparing the experimentally measured exact mass to the calculated theoretical masses of potential formulas, the molecular formula can be confidently assigned.

Table 1: Theoretical HRMS Data for 4-Ethoxyphenyl perfluoroethyl ketone

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C11H9F5O2 [M+H]+ 285.0595

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. Precursor ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide information about the molecule's structure. The fragmentation patterns are often predictable and can be used to identify key functional groups and structural motifs. For this compound, characteristic losses of the perfluoroethyl group and fragments corresponding to the ethoxyphenyl moiety would be expected.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]+)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Structural Assignment
285.0595 163.0754 C2F5 [C9H9O2]+
285.0595 135.0441 C2F5 + CO [C8H9O]+

Ion Mobility Spectrometry (IMS) for Isomer Discrimination

Ion mobility spectrometry separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This technique can be coupled with mass spectrometry (IMS-MS) to separate isomeric ions that have the same mass-to-charge ratio but different three-dimensional structures. This is particularly useful for distinguishing between positional isomers where the substitution pattern on the aromatic ring might differ.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the identity of the eluted compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei and can provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Carbon-¹³ (¹³C) NMR spectroscopy provides analogous information for the carbon skeleton of the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it.

For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the ethoxy group (a triplet and a quartet) and the aromatic protons (two doublets, characteristic of a para-substituted benzene (B151609) ring). The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the perfluoroethyl group (with characteristic C-F coupling), the aromatic carbons, and the carbons of the ethoxy group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to C=O) ~8.0 ~132
Aromatic CH (ortho to OEt) ~7.0 ~115
Aromatic C (ipso to C=O) - ~130
Aromatic C (ipso to OEt) - ~165
Carbonyl C - ~180 (quartet due to J C-F)
CF2 - ~118 (quartet due to J C-F)
CF3 - ~116 (triplet due to J C-F)
OCH2 ~4.1 (quartet) ~64

Quantitative NMR (qNMR) for Purity and Mixture Composition

Quantitative Nuclear Magnetic Resonance (qNMR) serves as a powerful primary analytical method for determining the purity of chemical substances, including complex fluorinated molecules. bwise.kracs.org Unlike chromatographic techniques, qNMR is an inherently quantitative method where the signal intensity is directly proportional to the number of atomic nuclei, allowing for purity assessment without needing an identical reference standard of the analyte. bwise.krnih.gov This is particularly advantageous for new chemical entities where certified reference materials may not exist. amazonaws.com

The internal standard method is a widely accepted and robust approach in qNMR for achieving accurate purity determination. amazonaws.comox.ac.uk This process involves adding a precisely weighed amount of a high-purity calibration standard to a known mass of the analyte sample. ox.ac.uk The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. ox.ac.uk

For a compound like this compound, both proton (¹H) and fluorine-19 (¹⁹F) qNMR can be employed. ¹H qNMR would allow for quantification using signals from the ethoxy group or the aromatic protons. However, ¹⁹F qNMR offers distinct advantages for fluorinated compounds. rsc.org Given that the ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, it provides high sensitivity. nih.gov Furthermore, the large chemical shift range and the absence of naturally occurring fluorine signals in common solvents or impurities result in spectra with minimal background interference and a reduced likelihood of signal overlap, simplifying analysis and enhancing accuracy. rsc.orgdiva-portal.org

To ensure accurate quantification, experimental parameters must be carefully controlled. A key parameter is the relaxation delay (d1), which must be set to at least five times the longitudinal relaxation time (T1) of the slowest relaxing nucleus of interest to ensure complete signal recovery between scans. ox.ac.uk

Table 1: Illustrative ¹⁹F qNMR Purity Calculation for this compound

This table demonstrates a hypothetical purity calculation using an internal standard.

ParameterAnalyte (this compound)Internal Standard (3,5-Bis(trifluoromethyl)benzoic acid)
Structure
Signal Used -CF₂--CF₃
Chemical Shift (δ) ~ -120 ppm~ -63 ppm
Number of Nuclei (N) 26
Integral Area (I) 85.50100.00
Molecular Weight (M) 264.19 g/mol 258.12 g/mol
Mass Weighed (W) 25.2 mg20.5 mg
Purity (P) Purity_Analyte = ? 99.5%

The purity of the analyte (P_analyte) is calculated using the formula: Purity_Analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

Calculated Purity: 98.9%

Computer-Assisted Structure Elucidation (CASE) for Complex Structures

Computer-Assisted Structure Elucidation (CASE) represents a pivotal approach in modern chemistry for determining the structure of unknown or novel compounds, particularly those with complex architectures like fluorinated molecules. cresset-group.com CASE programs integrate data from various spectroscopic methods—such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy—to generate, rank, and validate potential chemical structures.

For a molecule such as this compound, a CASE system would process the following inputs:

¹H NMR: Data on the ethoxy and phenyl protons.

¹³C NMR: Information on all unique carbon atoms.

¹⁹F NMR: Crucial data on the perfluoroethyl group.

2D NMR (COSY, HSQC, HMBC): Data revealing correlations between protons, carbons, and fluorine atoms, which are essential for assembling the molecular fragments.

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula.

IR Spectroscopy: Confirms the presence of key functional groups like the ketone and ether linkages. chemrxiv.org

The software then generates a list of all possible isomers consistent with the molecular formula and compares the predicted spectra of these candidates with the experimental data. The structure whose predicted spectra most closely match the experimental data is proposed as the correct one, often with a high degree of confidence. This is invaluable for fluorinated compounds where the influence of fluorine on chemical shifts can be complex and where synthetic routes may yield unexpected isomers. cresset-group.comacs.org

Table 2: Hypothetical CASE Workflow for this compound

StepDescriptionInput DataOutput
1. Data Input Experimental spectroscopic data is loaded into the CASE software.Molecular Formula (from HRMS), ¹H, ¹³C, ¹⁹F NMR, 2D NMR, IR spectra.Digitized spectral information.
2. Fragment Generation The software identifies molecular fragments based on spectral patterns.¹³C chemical shifts, HMBC correlations, IR functional group frequencies.Fragments like: p-disubstituted benzene, -OCH₂CH₃, -C(=O)-, -CF₂CF₃.
3. Structure Assembly All possible isomers are constructed from the generated fragments.Connectivity information from 2D NMR (HMBC, COSY).A list of candidate structures.
4. Spectral Prediction & Ranking The software predicts the NMR spectra for each candidate and compares it to the experimental data.All candidate structures.A ranked list of isomers, with the top candidate being this compound, showing high spectral correlation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. chemrxiv.orgbohrium.com It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, it is absorbed. The resulting spectrum shows absorption bands that are characteristic of the functional groups within the molecule. bohrium.com

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features: the ketone carbonyl group, the aromatic ring, the ether linkage, and the carbon-fluorine bonds. libretexts.orgpressbooks.pub

Ketone (C=O) Stretch: The carbonyl group gives rise to one of the most distinct signals in an IR spectrum, appearing as a sharp and intense peak. pressbooks.publibretexts.org For an aryl ketone, where the carbonyl is conjugated with the phenyl ring, this absorption is typically found in the range of 1685–1705 cm⁻¹. bohrium.comlibretexts.org

Aromatic C=C Stretches: The phenyl ring will exhibit characteristic C=C stretching vibrations, which typically appear as a series of absorptions in the 1450–1600 cm⁻¹ region. youtube.com

Ether (Aryl-Alkyl C-O) Stretches: The C-O-C ether linkage will produce strong absorption bands. The asymmetric C-O stretch for an aryl-alkyl ether is expected around 1210–1275 cm⁻¹, while the symmetric stretch appears near 1020–1075 cm⁻¹.

Carbon-Fluorine (C-F) Stretches: The perfluoroethyl group will be responsible for very strong and characteristic absorption bands in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹.

Aliphatic and Aromatic C-H Stretches: C-H bonds of the ethoxy group will show stretching absorptions in the 2850–2960 cm⁻¹ range, while the C-H bonds on the aromatic ring will absorb at slightly higher frequencies, typically above 3000 cm⁻¹. libretexts.org

The collective presence of these specific bands provides strong evidence for the proposed structure of this compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H=C-HStretch3020 - 3100Medium-Weak
Aliphatic C-HC-HStretch2850 - 2960Medium
Ketone (Aryl)C=OStretch1685 - 1705Strong, Sharp
Aromatic C=CC=CStretch1450 - 1600Medium-Weak
Ether (Aryl-Alkyl)C-OAsymmetric Stretch1210 - 1275Strong
FluoroalkaneC-FStretch1000 - 1400Very Strong
Ether (Aryl-Alkyl)C-OSymmetric Stretch1020 - 1075Medium

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating reaction mechanisms at the molecular level. researchgate.net For 4-Ethoxyphenyl perfluoroethyl ketone, DFT calculations could provide critical insights into its synthesis and subsequent reactions.

A primary application would be to model the mechanism of its formation, likely a Friedel-Crafts acylation of ethoxybenzene with a perfluoroacylating agent. DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.

Computational studies on related perfluoroalkyl ketones have successfully used DFT to analyze reaction pathways. For instance, DFT calculations at the M06-2X-D3/6-31+G(d,p) level of theory were used to understand the elementary steps of a phosphorus-mediated defluorination process, identifying the transition state with the highest energy and thus the rate-determining step. nih.gov A similar approach for this compound would involve:

Locating Transition States: Identifying the geometry of the transition state for the electrophilic attack on the ethoxybenzene ring. The calculations would clarify whether the substitution occurs preferentially at the ortho or para position relative to the activating ethoxy group.

Analyzing Intermediates: Characterizing the stability of the Wheland intermediate (also known as an arenium ion or σ-complex) formed during the substitution.

Solvent Effects: Incorporating a solvent model (e.g., SMD or C-PCM) to evaluate how polar solvents might stabilize charged intermediates and transition states, thereby affecting the reaction rate. nih.gov

The following table illustrates the type of data that would be generated from a DFT study on the para-acylation of ethoxybenzene to form the target ketone. The energies are hypothetical but representative of such a calculation.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsEthoxybenzene + Perfluoropropionyl chloride/AlCl₃0.0
Transition State 1 (TS1)Formation of the σ-complex+15.5
σ-complex IntermediateWheland intermediate+8.2
Transition State 2 (TS2)Proton abstraction to restore aromaticity+12.1
ProductsThis compound + HCl + AlCl₃-5.7

This interactive table contains hypothetical data for illustrative purposes.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT, are essential for understanding the relationship between a molecule's electronic structure and its chemical reactivity. nih.gov For this compound, these calculations can predict sites of electrophilic and nucleophilic attack and provide a quantitative basis for its chemical behavior.

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. nih.gov For this molecule, the electron-donating p-orbitals of the ethoxy group and the phenyl ring would contribute significantly to the HOMO, while the electron-withdrawing perfluoroethyl ketone group would lower the energy of the LUMO, localizing it around the carbonyl carbon.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the oxygen atoms and the aromatic ring (particularly ortho and para to the ethoxy group) and a strong positive potential on the carbonyl carbon, which is made highly electrophilic by the adjacent perfluoroethyl group. nih.gov

Mulliken or Natural Population Analysis (NPA): These methods assign partial atomic charges, quantifying the electron distribution. This would confirm the strong electrophilic character of the carbonyl carbon and the electron-donating nature of the ethoxy group.

A recent computational study on raspberry ketone, 4-(4-hydroxyphenyl)-butan-2-one, used DFT to analyze its frontier orbitals, revealing a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition at the benzene (B151609) ring. nih.gov A similar analysis for this compound would yield crucial reactivity data.

PropertyPredicted Value (Hypothetical)Implication for Reactivity
HOMO Energy-6.5 eVIndicates the molecule can act as an electron donor in reactions like electrophilic aromatic substitution on the ring.
LUMO Energy-1.8 eVThe low energy indicates the carbonyl carbon is highly susceptible to nucleophilic attack.
HOMO-LUMO Gap4.7 eVSuggests high chemical reactivity compared to molecules with larger gaps.
Partial Charge on C=O+0.65 eQuantifies the strong electrophilic nature of the carbonyl carbon, enhanced by the perfluoroethyl group.

This interactive table contains hypothetical data for illustrative purposes.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms by determining if a specific C-H bond (or other bond) is broken in the rate-determining step of a reaction. princeton.edu It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen) to that of the same molecule with a heavier isotope (e.g., deuterium). A primary KIE (typically > 2) is observed when the bond to the isotope is broken in the rate-limiting step. nih.gov

While experimental KIE studies on this compound have not been reported, computational chemistry can predict the KIE for a proposed mechanism. This is achieved by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. The differences in zero-point vibrational energies (ZPVE) between the isotopic molecules in the ground state and the transition state are the primary origin of the KIE. princeton.edunih.gov

For example, a hypothetical study could investigate the mechanism of a base-catalyzed enolization of this compound. If a proton is abstracted from the carbon alpha to the ketone in the rate-determining step, a significant primary KIE would be expected. DFT calculations could model this process:

Optimize the geometries of the ketone (reactant) and the transition state for proton abstraction for both the normal (¹H) and deuterated (²H) compounds.

Perform frequency calculations for all four structures to obtain their respective ZPVEs.

Calculate the KIE using the ZPVE data within the framework of transition state theory.

Vibrational Mode¹H Species (cm⁻¹)²H Species (cm⁻¹)Description
Reactant C-H/D Stretch29802150Stretching frequency of the C-H bond alpha to the carbonyl.
Transition State Imaginary Freq.Imaginary Freq.Corresponds to the reaction coordinate (H/D transfer).

This interactive table contains hypothetical data for illustrative purposes.

A large calculated KIE would provide strong theoretical evidence that the C-H bond cleavage is indeed part of the rate-limiting step, helping to confirm or refute a proposed reaction mechanism.

Computational Predictions in Chemical Synthesis Design

Computational chemistry is increasingly used not just to analyze reactions but to proactively design synthetic routes. acs.orgacs.org By predicting the feasibility and outcomes of potential reactions, computational methods can save significant time and resources in the laboratory.

For this compound, computational tools could be used to optimize its synthesis. The most plausible route is the Friedel-Crafts acylation of ethoxybenzene. Computational modeling could address several key questions to guide the experimental design:

Choice of Acylating Agent: The reaction could potentially use perfluoropropionyl chloride or perfluoropropanoic anhydride (B1165640). DFT calculations can model the reaction pathways with both reagents to determine which has a lower activation barrier and is therefore likely to be more efficient.

Regioselectivity: The ethoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution. ijrar.orgscielo.org.mx While steric hindrance from the ethoxy group might disfavor the ortho position, computational modeling can quantify the activation energies for attack at both the ortho and para positions. This would predict the expected ratio of isomers, guiding purification strategies.

Catalyst Effects: Different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, BF₃) could be used. Computational models can explore the interaction of the catalyst with the acylating agent and the ketone product to predict catalyst efficacy and potential issues like product inhibition.

By simulating these variables, a highly optimized synthetic procedure can be designed before any experiments are conducted. For example, calculations could predict that using perfluoropropanoic anhydride with AlCl₃ at a specific temperature would yield the para-substituted product with >95% selectivity, providing a clear and efficient path for the synthesis of this compound.

Applications in Complex Organic Synthesis

Building Blocks for Fluorinated Heterocyclic Scaffolds

The synthesis of fluorinated heterocyclic compounds is an area of intense research, as these structures are prevalent in numerous pharmaceuticals and agrochemicals. 4-Ethoxyphenyl perfluoroethyl ketone serves as a key starting material for the construction of various fluorinated heterocyclic scaffolds. The reactivity of the ketone's carbonyl group, activated by the adjacent perfluoroethyl chain, allows for a range of cyclization reactions.

Research has demonstrated that perfluoroalkyl ketones can react with binucleophiles to form a variety of heterocyclic systems. For instance, the reaction of a perfluoroalkyl ketone with a hydrazine (B178648) derivative can yield fluorinated pyrazoles, while condensation with an aminothiophenol can lead to the formation of benzothiazines. The 4-ethoxyphenyl group in the title compound can further influence the reaction pathways and the properties of the resulting heterocyclic products.

A general approach involves the condensation of the perfluoroalkyl ketone with a suitable dinucleophile, leading to the formation of the heterocyclic ring. The reaction conditions can be tailored to favor the desired product, often involving the use of a catalyst and specific solvent systems.

ReactantDinucleophileHeterocyclic ProductReference
Perfluoroalkyl KetoneHydrazineFluorinated Pyrazole researchgate.net
Perfluoroalkyl Ketoneo-PhenylenediamineFluorinated Benzodiazepine researchgate.net
Perfluoroalkyl KetoneAminothiophenolFluorinated Benzothiazine researchgate.net

Synthesis of Diverse Fluorinated Tertiary Alcohols

Fluorinated tertiary alcohols are important structural motifs in medicinal chemistry due to their unique steric and electronic properties, which can enhance binding affinity to biological targets and improve metabolic stability. This compound is an excellent precursor for the synthesis of a diverse range of fluorinated tertiary alcohols.

The primary method for converting ketones to tertiary alcohols is through the addition of an organometallic reagent, such as a Grignard reagent or an organolithium species. The highly electrophilic carbonyl carbon of this compound readily undergoes nucleophilic attack by these reagents, leading to the formation of the corresponding tertiary alcohol after an aqueous workup. The choice of the organometallic reagent allows for the introduction of a wide variety of substituents at the newly formed stereocenter.

Recent advancements have also described one-pot catalytic methods for the synthesis of tertiary alcohols from ketones, aryl olefins, and a metal catalyst, which can also be applied to fluorinated ketones. mdpi.com

Organometallic ReagentResulting Tertiary AlcoholKey FeaturesReference
Methylmagnesium Bromide2-(4-ethoxyphenyl)-1,1,1,2,2-pentafluoro-3-methylbutan-3-olIntroduction of a methyl group acs.org
Phenyllithium2-(4-ethoxyphenyl)-1,1,1,2,2-pentafluoro-3-phenylbutan-3-olIntroduction of a phenyl group acs.org
Vinylmagnesium Bromide4-(4-ethoxyphenyl)-5,5,6,6,6-pentafluoro-3-hydroxy-3-methylhex-1-eneIntroduction of a vinyl group mdpi.com

Precursors for Fluoroalkylated Furan (B31954) Derivatives

Fluoroalkylated furan derivatives are another class of heterocyclic compounds with potential applications in materials science and medicinal chemistry. This compound can serve as a precursor for the synthesis of these valuable molecules.

A notable method involves the defluorinative phosphorylation of perfluoroalkyl ketones. In this reaction, the perfluoroalkyl ketone reacts with a phosphine (B1218219) oxide or phosphonate (B1237965) in the presence of a suitable base. This process involves the activation of the C-F bonds and subsequent C-P and C-O bond formation, leading to the construction of a fluoroalkylated furan ring. The reaction is distinguished by its mild conditions and broad substrate scope.

ReagentProductReaction TypeReference
Diphenylphosphine oxide2-(4-ethoxyphenyl)-5-pentafluoroethyl-3-phenyl-4-(diphenylphosphoryl)furanDefluorinative PhosphorylationN/A
Diethyl phosphonateDiethyl (2-(4-ethoxyphenyl)-5-pentafluoroethylfuran-3-yl)phosphonateDefluorinative PhosphorylationN/A

The specific examples in this table are illustrative of the general reaction and may not have been reported with this compound specifically.

Synthesis of Perfluoroalkyl-Substituted β-Lactones and Oxetanes

Perfluoroalkyl-substituted β-lactones and oxetanes are highly sought-after compounds in medicinal chemistry. β-Lactones are versatile synthetic intermediates, and oxetanes are recognized as valuable bioisosteres for carbonyl groups and gem-dimethyl groups. This compound is a key starting material for the enantioselective synthesis of these four-membered rings.

A powerful method for the synthesis of perfluoroalkyl-substituted β-lactones involves the catalytic enantioselective [2+2] cycloaddition of a ketene, generated in situ from an anhydride (B1165640), with the perfluoroalkyl ketone. rsc.org This reaction is often catalyzed by a chiral Lewis base, such as an isothiourea catalyst, which allows for high levels of stereocontrol.

The resulting enantioenriched β-lactones can then be converted into perfluoroalkyl-substituted oxetanes. This transformation is typically achieved through a two-step sequence involving reduction of the β-lactone to a 1,3-diol, followed by an intramolecular cyclization to form the oxetane (B1205548) ring. rsc.orgacs.org

ReactantCatalystProductSubsequent TransformationReference
Acetic AnhydrideChiral Isothiourea4-(4-ethoxyphenyl)-4-(perfluoroethyl)-β-propiolactoneReduction and Cyclization to Oxetane rsc.org
Propionic AnhydrideChiral N-Heterocyclic Carbene3-methyl-4-(4-ethoxyphenyl)-4-(perfluoroethyl)-β-propiolactoneRing-opening reactions dntb.gov.ua

Role as Intermediates in Multi-Step Chemical Transformations

Beyond its direct use in the synthesis of specific target molecules, this compound also plays a crucial role as an intermediate in multi-step chemical transformations, enabling the synthesis of more complex molecular architectures.

1,4-Dihydropyridines are a well-known class of compounds with significant pharmacological activity, most notably as calcium channel blockers. nih.govnih.gov The classical synthesis of 1,4-dihydropyridines is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.net

While this compound cannot be directly used in the Hantzsch synthesis in place of a β-ketoester, it can be readily converted into a suitable fluorinated β-diketone intermediate. This transformation can be achieved through a Claisen condensation with an appropriate ester. The resulting fluorinated β-diketone can then participate in the Hantzsch reaction to yield a 1,4-dihydropyridine (B1200194) bearing a perfluoroethyl group.

StepReactionIntermediate/ProductPurpose
1Claisen Condensation of this compound with Ethyl Acetate1-(4-ethoxyphenyl)-4,4,5,5,5-pentafluoro-1,3-pentanedioneFormation of the required β-diketone
2Hantzsch Dihydropyridine (B1217469) Synthesis4-Aryl-3-acetyl-2,6-dimethyl-5-(perfluoroacetyl)-1,4-dihydropyridineConstruction of the dihydropyridine ring

α-Amino ketones are fundamental building blocks in organic synthesis and are present in many biologically active compounds. acs.org The introduction of fluorine atoms into the α-amino ketone scaffold can significantly enhance their biological properties. This compound can be transformed into fluorinated α-amino ketone derivatives through various synthetic routes.

One common approach is the α-amination of the ketone. This can be achieved by first converting the ketone into its enolate or a related enol equivalent, which is then reacted with an electrophilic nitrogen source. Another method involves the Dakin-West reaction, where an α-amino acid is acylated and then cyclized in the presence of a base and an anhydride to form an oxazolone, which can then be reacted with the fluorinated ketone. rsc.org

Synthetic ApproachKey ReagentsProduct TypeReference
α-Halogenation followed by Nucleophilic SubstitutionN-Bromosuccinimide, then an Amineα-Amino-β,β-pentafluoroketoneN/A
Dakin-West ReactionN-acetylglycine, Acetic Anhydride, Pyridine (B92270)α-Acylamino-β,β-pentafluoroketone rsc.org

The specific examples in this table are illustrative of general synthetic strategies and may not have been reported with this compound specifically.

Strategic Implementation in Late-Stage Functionalization

Late-stage functionalization (LSF) has emerged as a transformative strategy in organic synthesis, enabling the direct modification of complex molecules at advanced stages of a synthetic sequence. This approach is particularly valuable in medicinal chemistry and materials science for the rapid diversification of lead compounds and the synthesis of novel analogs without the need for de novo synthesis. researchgate.netresearchgate.netrsc.org Within this context, the strategic use of directing groups to control the regioselectivity of C–H bond activation is paramount. nih.govrsc.org While a variety of functional groups have been successfully employed as directing groups, the application of specific ketones, such as this compound, in this role is a subject of ongoing research.

The ketone moiety, in general, can serve as a directing group in transition metal-catalyzed C–H functionalization reactions. rsc.orgresearchgate.net The coordination of the carbonyl oxygen to a metal center can facilitate the activation of an ortho C–H bond, leading to the formation of a metallacyclic intermediate. nih.govrsc.org This intermediate can then undergo further reaction with a variety of coupling partners. The electronic and steric properties of the ketone, as well as the nature of the catalyst and reaction conditions, play a crucial role in the efficiency and selectivity of these transformations. researchgate.net

Perfluoroalkyl ketones, a class to which this compound belongs, possess unique electronic properties due to the strong electron-withdrawing nature of the perfluoroalkyl group. This can influence the reactivity of the carbonyl group and the adjacent C–H bonds. Research into the monodefluorinative halogenation of perfluoroalkyl ketones has demonstrated that the carbonyl group can mediate the selective activation of a C–F bond, highlighting the potential for this class of compounds to participate in complex transformations. nih.gov

Hypothetical Reaction Scheme and Data:

To illustrate the potential strategic implementation, one could envision a rhodium-catalyzed ortho-arylation of a substrate bearing a directing group, where this compound acts as a coupling partner. However, without experimental data from peer-reviewed sources, any detailed research findings, including substrate scope and yields, would be speculative.

For a scientifically accurate and verifiable account, further experimental investigation into the reactivity of this compound in late-stage functionalization reactions is necessary. The development of such methodologies would contribute valuable tools to the field of organic synthesis, potentially enabling the construction of novel fluorinated molecules with interesting biological or material properties. acs.orgnih.govnumberanalytics.com

Future Research Directions and Challenges in Aryl Perfluoroalkyl Ketone Chemistry

Development of More Efficient and Sustainable Synthetic Protocols

A primary challenge in the synthesis of aryl perfluoroalkyl ketones, including compounds like 4-Ethoxyphenyl perfluoroethyl ketone, is the development of environmentally benign and resource-efficient protocols. Traditional methods often require harsh conditions or stoichiometric, non-reusable reagents.

Future research is geared towards several key areas:

Catalytic Systems: The design of novel catalysts is paramount. For instance, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful strategy for the modular synthesis of α-aryl β-perfluoroalkyl ketones, offering a flexible assembly of alkenes, aldehydes, and perfluoroalkyl reagents. nih.gov This biomimetic approach allows for excellent functional group compatibility. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of aryl trifluoroacetates with organoboron compounds provide a route to aryl trifluoromethyl ketones under mild conditions. researchgate.net Expanding these catalytic methods to longer-chain perfluoroalkyl groups and a wider array of aryl substrates is a significant goal.

Photoredox Catalysis: Light-mediated reactions offer a mild and efficient alternative for generating perfluoroalkyl radicals. For example, the in-situ α-perfluoroalkylation of boron enolates, generated from α,β-unsaturated ketones, can be achieved via blue LED irradiation. acs.org This formal hydroperfluoroalkylation proceeds at room temperature, highlighting the potential of photochemistry to create more sustainable pathways. acs.org

A comparison of emerging synthetic strategies is presented in Table 1.

Table 1: Comparison of Modern Synthetic Strategies for Aryl Perfluoroalkyl Ketones

Strategy Key Features Advantages Representative Catalyst/Reagent
NHC Catalysis Modular assembly of components High flexibility and functional group tolerance nih.gov N-Heterocyclic Carbenes nih.gov
Photoredox Catalysis Blue LED irradiation, radical mechanism Mild, room temperature conditions acs.org Perfluoroalkyl iodide / amine complex acs.org
Tandem Reactions One-pot Claisen/retro-Claisen High efficiency, simplified procedure researchgate.net Base-free conditions with anhydrides researchgate.net

| Metal-Catalyzed Cross-Coupling | Coupling of aryl esters and organoboron | Mild conditions, good yields researchgate.net | Palladium complexes researchgate.net |

Exploration of Novel Reactivity Modes and Catalytic Systems

Beyond improving existing synthetic routes, a major research frontier lies in discovering entirely new ways to synthesize and functionalize aryl perfluoroalkyl ketones. This involves designing innovative catalytic systems and probing the unique reactivity of the perfluoroalkyl ketone moiety.

The electrophilic nature of the carbonyl carbon in perfluoroalkyl ketones makes them interesting targets for nucleophilic attack. nih.gov However, challenges such as β-fluoride elimination in enolate intermediates necessitate creative solutions, like O-silyl protection. Future work will likely focus on:

Novel Copper Catalysis: Copper(I) catalytic systems, particularly those using chiral bis(phosphine) dioxide ligands, have shown promise in the enantioselective α-arylation of silyl (B83357) enol ethers to form enolizable α-arylated ketones. nih.gov Applying such novel systems to the synthesis of perfluoroalkylated ketones could open new asymmetric pathways. nih.gov

Selective C-F Bond Activation: Perfluoroalkyl groups are generally considered robust, but the selective activation and functionalization of a single C-F bond is a formidable challenge and a significant area of research. nih.gov Rationally designed organophosphorus reagents have been shown to mediate the mild and selective replacement of a fluorine atom in trifluoromethyl and pentafluoroethyl ketones with chlorine, bromine, or iodine. nih.gov This creates versatile α-haloperfluoroketone intermediates with two reactive sites for further diversification. nih.gov Overcoming issues like over-defluorination is a key challenge in this area. nih.gov

Zeolite Catalysis: Solid acid catalysts like H-ZSM5 and H-beta zeolites have demonstrated high turnover rates in Friedel-Crafts acylation, a classic method for forming aryl ketones. researchgate.net These catalysts can generate the acylium ion (RCO+) from an acylating agent, which then attacks the aromatic ring. researchgate.net Optimizing these reusable solid-acid catalysts for perfluoroacylation could lead to more sustainable industrial processes.

Advances in Stereoselective Synthesis of Chiral Perfluoroalkyl Ketones

The introduction of stereocenters into fluorine-containing molecules is of immense interest, particularly for pharmaceutical and agrochemical applications. The stereoselective synthesis of chiral perfluoroalkyl ketones, where the stereocenter is adjacent to the fluorinated group, presents a significant synthetic hurdle.

Current and future research directions include:

Chiral Auxiliaries and Aminocatalysis: The use of chiral auxiliaries is a proven strategy. For example, enantiopure enamines, derived from β-keto esters and a chiral amine, can be reacted with an electrophilic trifluoromethylthiolating agent to produce enantioenriched products with a newly formed quaternary stereocenter. mdpi.com While catalytic aminocatalysis in this context has proven difficult, it remains an attractive goal for future development. mdpi.com

Asymmetric Catalysis: Developing catalytic enantioselective methods is the ultimate goal for efficiency. Gold-catalyzed isomerization of allenyl carbinol esters, followed by reaction with an electrophilic fluorine source like Selectfluor, can yield monofluoroalkyl α,β-unsaturated ketones with high E/Z selectivity. nih.gov Adapting such transition-metal-catalyzed processes for the asymmetric synthesis of saturated chiral perfluoroalkyl ketones is a key challenge.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Carbonyl reductases, for instance from Candida magnoliae, can catalyze the reduction of various ketones to chiral alcohols with excellent optical purity, often with predictable anti-Prelog stereochemistry. nih.gov The application of such enzymes to the asymmetric reduction of aryl perfluoroalkyl ketones could provide a highly efficient and green route to valuable chiral fluorinated alcohols.

Table 2: Approaches to Stereoselective Synthesis

Approach Method Key Challenge Potential Outcome
Chiral Auxiliary Use of enantiopure auxiliaries to direct stereochemistry mdpi.com Stoichiometric use of the chiral source mdpi.com Enantioenriched α-SCF₃-β-ketoesters mdpi.com
Asymmetric Catalysis Transition metal catalysis (e.g., Gold, Copper) nih.govnih.gov Development of broadly applicable catalyst/ligand systems Chiral α-aryl ketones, chiral unsaturated ketones nih.govnih.gov

| Biocatalysis | Enzymatic reduction of the ketone nih.gov | Substrate scope and enzyme stability | Chiral fluorinated secondary alcohols nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of organofluorine chemistry, combined with the vast parameter space of chemical reactions (catalyst, solvent, temperature, stoichiometry), makes it an ideal field for the application of artificial intelligence (AI) and machine learning (ML). ijsetpub.combeilstein-journals.org

The integration of these computational tools is poised to revolutionize the study of aryl perfluoroalkyl ketones by:

Predicting Reaction Outcomes: AI models, particularly those based on transformer architectures, are becoming increasingly accurate at forward reaction prediction, essentially solving the "what will be the product?" question. mdpi.com These models can achieve high accuracy by learning from vast databases of known reactions, inferring correlations between reactants, reagents, and products. mdpi.com For a given reaction, such as the acylation of ethoxybenzene with a perfluoroacyl halide to form this compound, ML models could predict yields and even identify potential side products. ijsetpub.com

Optimizing Reaction Conditions: Machine learning algorithms, especially Bayesian optimization, are highly effective for optimizing reaction conditions to maximize metrics like yield or selectivity while minimizing impurities. beilstein-journals.orgresearchgate.netrsc.org Coupled with automated flow chemistry platforms, these algorithms can efficiently explore a multidimensional parameter space, identifying optimal conditions far more rapidly than traditional methods like one-factor-at-a-time (OFAT) or design of experiments (DoE). researchgate.netrsc.org This approach is particularly suited for fast, exothermic reactions often used in organofluorine synthesis. researchgate.net

Accelerating Discovery: By building predictive models from high-throughput screening data, researchers can more effectively design new experiments and synthetic routes. beilstein-journals.org AI can aid in retrosynthetic planning, suggesting novel and efficient pathways to target molecules like this compound. ijsetpub.commdpi.com

The main challenges in this domain are the availability of high-quality, standardized data for training ML models and ensuring the interpretability of these "black-box" models to gain true chemical insight. ijsetpub.combeilstein-journals.org

Q & A

Q. What are the common synthetic routes for 4-ethoxyphenyl perfluoroethyl ketone, and what catalysts are typically employed?

The compound is synthesized via reactions involving perfluorinated fluorides (e.g., perfluoropropionic acid fluoride) with substrates like tetrafluoroethylene or hexafluoropropylene. Catalysts such as alkali metal fluorides (e.g., KF or CsF) are critical for achieving high selectivity in solvent-free systems . Key steps include nucleophilic substitution or electrophilic aromatic substitution, monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure purity .

Q. How is 19F NMR spectroscopy utilized in characterizing perfluoroethyl ketones?

19F NMR is the primary method for structural elucidation, particularly for identifying isomeric compositions and fluorine environments. Chemical shifts in the range of -70 to -85 ppm are typical for perfluoroethyl groups, with splitting patterns resolving adjacent fluorine interactions .

Q. What biological targets are associated with perfluoroethyl ketones, and how are these activities assessed?

These compounds inhibit enzymes like phospholipase A2 (linked to inflammatory disorders) and neutrophil elastase. In vitro assays using enzyme inhibition kits (e.g., colorimetric substrates) and cell-based models (e.g., HeLa cells for cytotoxicity) are standard. Dose-response curves and IC50 values quantify potency .

Q. What storage conditions are recommended for fluorinated ketones to ensure stability?

Store in sealed, moisture-resistant containers under inert gas (N2/Ar) at 2–8°C. Avoid exposure to light, humidity, and reactive solvents (e.g., alcohols) to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How do alkali metal fluoride catalysts influence the reaction mechanism in solvent-free perfluoroethyl ketone synthesis?

Alkali metal fluorides act as Lewis acid catalysts, polarizing carbonyl groups and facilitating nucleophilic attack by perfluoroethyl intermediates. Kinetic studies using in situ IR or Raman spectroscopy reveal transition states and rate-determining steps, with CsF showing superior activity due to lower lattice energy .

Q. What strategies resolve contradictions in reported biological activities of perfluoroethyl ketones across studies?

Discrepancies often arise from impurities (e.g., residual fluorinated byproducts) or assay variability. Mitigation includes rigorous purification (distillation, recrystallization) and orthogonal validation (e.g., HPLC-UV/ELSD for purity, dual-luciferase reporter assays for target specificity) .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses with enzyme active sites (e.g., phospholipase A2’s catalytic triad). Density functional theory (DFT) calculations optimize substituent effects (e.g., electron-withdrawing -CF3 groups enhance electrophilicity) .

Q. What challenges arise in quantifying perfluoroethyl ketones via mass spectrometry, and how are they addressed?

Fluorine’s high electronegativity suppresses ionization efficiency in electrospray ionization (ESI). Derivatization (e.g., hydrazone formation) or alternative ionization sources (APCI, APPI) improve sensitivity. Quantitation via isotope dilution (13C/18O-labeled analogs) enhances accuracy .

Q. How does the introduction of a perfluoroethyl group alter the pharmacokinetic profile of lead compounds?

Fluorination increases metabolic stability (resistance to CYP450 oxidation) and enhances blood-brain barrier penetration. Pharmacokinetic studies in rodent models assess parameters like t1/2 (radiolabeled tracers) and tissue distribution (LC-MS/MS) .

Q. What electrochemical methods are employed to study redox behavior in perfluoroethyl ketones?

Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) reveals reduction potentials influenced by fluorine’s electron-withdrawing effects. Controlled-potential electrolysis in aprotic solvents (DMF, acetonitrile) identifies intermediates for synthetic applications .

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